molecular formula C15H21NO B2943142 N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1156988-58-7

N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No. B2943142
M. Wt: 231.339
InChI Key: CSKMMMCBFDVUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzoxepines and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of dimethyl substituted benzimidazoles containing cyclopropane fused onto five to eight-membered alicyclic rings demonstrates the potential of cyclopropyl and methyl group substituents in influencing the cytotoxicity of benzimidazolequinones towards human skin fibroblast cells (Hehir et al., 2008).
  • Research on the Meisenheimer rearrangement in heterocyclic synthesis highlights the synthesis of tetrahydro-1H-2,3-benzoxazocine and hexahydro-2,3-benzoxazonine, showcasing novel ring systems and providing insights into reaction conditions for efficient yields (Bremner et al., 1980).

Cyclopropane Ring Opening and Rearrangement

  • A study on the temperature-tunable synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes outlines a novel methodology for synthesizing biologically active molecules, leveraging the initial ring opening of cyclopropane activated by SnCl4 (Porashar et al., 2022).

C-C Bond Activation and Substrate Control

  • Research into rhodium-catalyzed and substrate-controlled selective C-C bond activation of benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes explores the synthesis of benzo[c]azepine/oxepines, highlighting the versatility of cyclopropane derivatives in forming complex organic structures (Chen et al., 2016).

Intramolecular Amination and Oxazepine Synthesis

  • The efficient synthesis of tetrahydro-1,3-oxazepines through regioselective intramolecular amination of cyclopropylmethyl cation showcases the potential for creating novel organic compounds with significant structural diversity (Skvorcova et al., 2015).

properties

IUPAC Name

N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-10-5-8-13-14(16-12-6-7-12)4-3-9-17-15(13)11(10)2/h5,8,12,14,16H,3-4,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKMMMCBFDVUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCCO2)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

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